![molecular formula C19H19N3O2 B7699297 N-(m-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7699297.png)
N-(m-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(m-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MTOP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTOP belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Scientific Research Applications
N-(m-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Mechanism of Action
The exact mechanism of action of N-(m-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of certain enzymes, such as COX-2 and 5-LOX. By inhibiting these enzymes, this compound can reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of various diseases, including cancer and inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of inflammatory mediators. This compound has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
N-(m-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound has also been extensively studied for its potential applications in scientific research, making it a well-characterized compound with a known mechanism of action. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may have off-target effects that could interfere with the interpretation of experimental results. Additionally, the optimal dosage and treatment duration of this compound for various applications are not well established.
Future Directions
There are several future directions for the study of N-(m-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is the development of more potent and selective derivatives of this compound that can be used for specific applications. Another potential direction is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the mechanisms underlying the biological effects of this compound are not fully understood, and further research is needed to elucidate these mechanisms.
Synthesis Methods
N-(m-tolyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multistep process that involves the reaction of m-tolyl hydrazine with ethyl acetoacetate to form the intermediate 3-(m-tolyl)-5-phenyl-1,2,4-oxadiazole. The intermediate is then reacted with 3-bromo propionyl chloride in the presence of triethylamine to form the final product, this compound.
properties
IUPAC Name |
N-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-5-3-7-15(11-13)19-21-18(24-22-19)10-9-17(23)20-16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURRIWVEOOUTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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